
3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid is an organic compound that features an imidazole ring substituted with an ethyl group at the second position and a methylamino group at the second position of the propanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Ethylation: The imidazole ring is then ethylated at the second position using ethyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Propanoic Acid Chain: The ethylated imidazole is then reacted with acrylonitrile to introduce the propanoic acid chain.
Methylamination: The nitrile group is reduced to an amine using hydrogen gas and a palladium catalyst, followed by methylation using methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, forming corresponding oxides.
Reduction: Reduction reactions can occur at the imidazole ring, leading to the formation of dihydroimidazole derivatives.
Substitution: The ethyl group on the imidazole ring can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used for reduction.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride are used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of various alkyl or aryl imidazole derivatives.
科学的研究の応用
3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Industrial Applications: It is explored for its use in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the methylamino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(1H-Imidazol-1-yl)-2-(methylamino)propanoic acid: Lacks the ethyl group on the imidazole ring.
3-(2-Methyl-1H-imidazol-1-yl)-2-(methylamino)propanoic acid: Has a methyl group instead of an ethyl group on the imidazole ring.
3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid: Lacks the methylamino group.
Uniqueness
3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid is unique due to the presence of both the ethyl group on the imidazole ring and the methylamino group on the propanoic acid chain. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
3-(2-ethylimidazol-1-yl)-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-3-8-11-4-5-12(8)6-7(10-2)9(13)14/h4-5,7,10H,3,6H2,1-2H3,(H,13,14) |
InChIキー |
QOHGYCKEJCPRGT-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC=CN1CC(C(=O)O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B15302011.png)
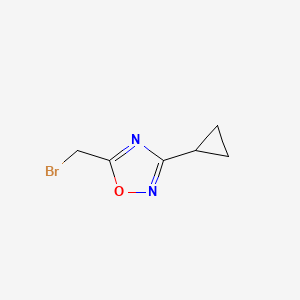

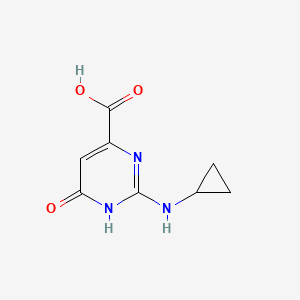

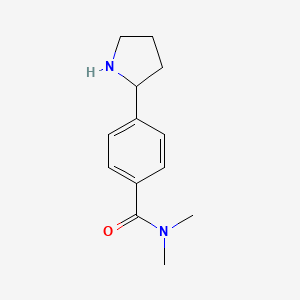
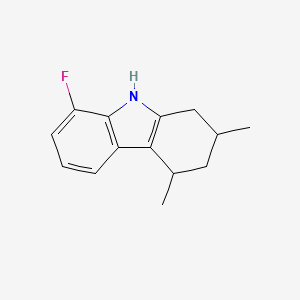
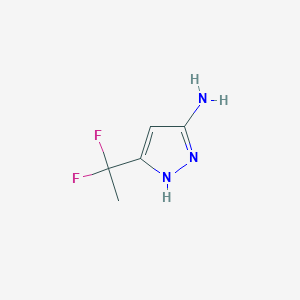
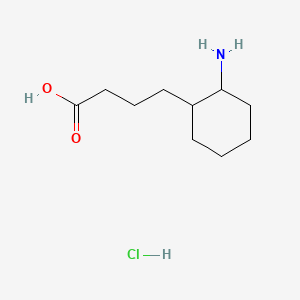

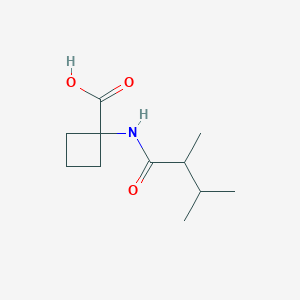
![n-([1,1'-Biphenyl]-2-ylmethyl)cyclopropanamine](/img/structure/B15302104.png)

![5-Butyl-4-(2-(3-(2-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)ethylidene)-2-(diphenylamino)cyclopent-1-en-1-yl)vinyl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B15302120.png)
